molecular formula C8H9NO2 B3270464 3-Methoxy-benzaldehyde oxime CAS No. 52707-52-5

3-Methoxy-benzaldehyde oxime

Cat. No. B3270464
CAS RN: 52707-52-5
M. Wt: 151.16 g/mol
InChI Key: VDCBJAPSEUTPTQ-RMKNXTFCSA-N
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Description

3-Methoxy-benzaldehyde oxime is an organic compound . It is a derivative of benzaldehyde oxime, which can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-benzaldehyde oxime is C8H9NO2 . The structure of benzaldehyde oxime, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzaldehyde oxime, a related compound, undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile. It can be hydrolyzed to regenerate benzaldehyde .

Scientific Research Applications

Antimicrobial Activity

Oxime ethers, including 3-Methoxybenzaldehyde oxime, exhibit significant antimicrobial properties. Researchers have investigated their effects against various microorganisms, such as bacteria and fungi. For instance, Zhang et al. synthesized derivatives of acetophenone and benzaldehyde oxime ethers, testing their activity against Rhizoctonia solani and Sclerotinia sclerotiorum . Some of these oxime ethers demonstrated promising activity against R. solani .

Synthesis of Isoxazoles

3-Methoxybenzaldehyde oxime serves as a synthetic tool for the preparation of isoxazole derivatives. It can undergo 1,3-dipolar cycloadditions with alkynes, leading to the formation of compounds like 3-(anthracen-9-yl)-5-[(4-iodophenoxy)methyl]isoxazole . These isoxazoles find applications in various chemical processes and materials .

Eluent in Chromatography

The compound is employed as an eluent for the separation of mono-[13C] isotopomers of vanillin in normal phase silica gel chromatography. Its role in chromatographic techniques contributes to the analysis and purification of complex mixtures .

Inhibition of NNK Metabolism

3-Methoxybenzaldehyde oxime acts as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism. NNK is a tobacco-specific nitrosamine associated with carcinogenesis. The oxime’s ability to inhibit NNK metabolism makes it relevant in cancer research .

Potential Drug Development

While not yet an FDA-approved drug, 3-Methoxybenzaldehyde oxime’s structural features make it an interesting candidate for further drug development. Researchers continue to explore its potential as an antidepressant, anticancer agent, or other therapeutic applications .

Chemical Synthesis

Beyond its biological applications, 3-Methoxybenzaldehyde oxime is a versatile reagent in organic synthesis. Chemists use it to introduce the oxime functional group into various molecules, enabling the creation of diverse compounds with tailored properties .

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of similar compounds. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Oxime ethers are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . This suggests potential future directions for research and development involving 3-Methoxy-benzaldehyde oxime.

Mechanism of Action

Target of Action

3-Methoxy-benzaldehyde oxime, like other oximes, primarily targets aldehydes and ketones in biochemical reactions . The nitrogen atom in the oxime acts as a nucleophile, reacting with the carbonyl carbon of aldehydes and ketones . Oximes have also been reported to inhibit enzymes such as lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Mode of Action

The mode of action of 3-Methoxy-benzaldehyde oxime involves a nucleophilic attack on the carbonyl carbon of aldehydes or ketones by the nitrogen atom in the oxime . This reaction forms a tetrahedral intermediate, which then dehydrates to form the oxime in an essentially irreversible process . The oxygen atom can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Biochemical Pathways

Oximes, including 3-Methoxy-benzaldehyde oxime, are positioned at important metabolic bifurcation points between general and specialized metabolism . They are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .

Result of Action

The result of the action of 3-Methoxy-benzaldehyde oxime is the formation of a stable oxime product . This product can have various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities . For example, benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts .

Action Environment

The action of 3-Methoxy-benzaldehyde oxime, like other oximes, can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For instance, the formation of oximes is often catalyzed by acids . Additionally, the stability and efficacy of the compound can be affected by storage conditions and the presence of light or oxygen.

properties

IUPAC Name

(NE)-N-[(3-methoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-6,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCBJAPSEUTPTQ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297149
Record name [C(E)]-3-Methoxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-benzaldehyde oxime

CAS RN

52707-52-5, 38489-80-4
Record name [C(E)]-3-Methoxybenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52707-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(E)]-3-Methoxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-benzaldehyde oxime
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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